[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methyl-butanoyl]amino]-5-ureido-pentanoyl]amino]phenyl]methyl N-[2-(tert-butoxycarbonylamino)ethyl]carbamate
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Overview
Description
The compound “[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methyl-butanoyl]amino]-5-ureido-pentanoyl]amino]phenyl]methyl N-[2-(tert-butoxycarbonylamino)ethyl]carbamate” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. The compound’s structure suggests it may be involved in complex biochemical interactions due to its multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and carbamate formation
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups.
Peptide Bond Formation: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt).
Deprotection: The Boc groups are removed using trifluoroacetic acid (TFA).
Carbamate Formation: The final step involves the formation of the carbamate group using reagents such as di-tert-butyl dicarbonate (Boc2O).
Industrial Production Methods
Industrial production of such complex molecules typically involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the phenyl or urea groups.
Reduction: Reduction reactions could occur at the carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions may take place at the aromatic ring or the carbamate group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving halogenating agents or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound’s structure suggests it could be used in:
Medicinal Chemistry: As a potential drug candidate or a building block for more complex pharmaceuticals.
Biochemistry: In the study of enzyme interactions and protein modifications.
Materials Science: As a precursor for the synthesis of polymers or advanced materials with specific properties.
Mechanism of Action
The compound likely exerts its effects through interactions with specific molecular targets such as enzymes or receptors. The multiple functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts, which are crucial for its biological activity. The exact pathways would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Peptides: Short chains of amino acids with similar peptide bonds.
Carbamates: Compounds containing the carbamate functional group.
Ureas: Compounds with the urea functional group.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups, making it versatile for various applications. Its specific arrangement of amino acids and protective groups distinguishes it from simpler peptides or carbamates.
Properties
Molecular Formula |
C36H54N8O10 |
---|---|
Molecular Weight |
758.9 g/mol |
IUPAC Name |
tert-butyl N-[2-[[4-[[5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethyl]carbamate |
InChI |
InChI=1S/C36H54N8O10/c1-23(2)30(43-27(45)11-7-6-8-21-44-28(46)16-17-29(44)47)32(49)42-26(10-9-18-38-33(37)50)31(48)41-25-14-12-24(13-15-25)22-53-34(51)39-19-20-40-35(52)54-36(3,4)5/h12-17,23,26,30H,6-11,18-22H2,1-5H3,(H,39,51)(H,40,52)(H,41,48)(H,42,49)(H,43,45)(H3,37,38,50) |
InChI Key |
NBIUDKXQNRHCFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCNC(=O)OC(C)(C)C)NC(=O)CCCCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
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